(6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one
Description
(6R,7aS)-6-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is a bicyclic compound featuring a fused pyrrolidine-oxazolone scaffold. The compound is cataloged under CAS No. EN 300-3207982 and is commercially available as a building block for synthetic applications .
Properties
CAS No. |
233764-49-3 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(6R,7aS)-6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H9NO3/c8-5-1-4-3-10-6(9)7(4)2-5/h4-5,8H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
LQRQOJXSEODKJV-CRCLSJGQSA-N |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1COC2=O)O |
Canonical SMILES |
C1C(CN2C1COC2=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino alcohol with an ester or acid derivative, followed by cyclization to form the oxazol ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield different alcohol derivatives. Substitution reactions can produce a wide range of substituted compounds with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising compound for the development of new medications.
Industry
In industry, this compound can be used in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require specific structural characteristics.
Mechanism of Action
The mechanism of action of (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- Substituents significantly influence physicochemical properties.
- The hydroxyl group in the target compound may improve solubility compared to non-polar analogs like the ethyl-dimethyl derivative .
Key Observations :
Spectroscopic and Physical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
